molecular formula C15H11ClO3 B13408889 2-[(2-Chlorophenyl)acetyl]benzoic acid

2-[(2-Chlorophenyl)acetyl]benzoic acid

Cat. No.: B13408889
M. Wt: 274.70 g/mol
InChI Key: OXSNYSUEOCWYOT-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)acetyl]benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-chlorophenylacetyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)acetyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and benzoic acid as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)acetyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chlorophenyl)acetyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)acetyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)acetyl]benzoic acid
  • 2-[(2-Bromophenyl)acetyl]benzoic acid
  • 2-[(2-Methylphenyl)acetyl]benzoic acid

Uniqueness

2-[(2-Chlorophenyl)acetyl]benzoic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)acetyl]benzoic acid

InChI

InChI=1S/C15H11ClO3/c16-13-8-4-1-5-10(13)9-14(17)11-6-2-3-7-12(11)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

OXSNYSUEOCWYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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